3-Methylcyclobutan-1-amine

Medicinal Chemistry Metabolic Stability Ring Strain

3-Methylcyclobutan-1-amine (trans-3-methylcyclobutanamine) is a small-ring alicyclic primary amine featuring a non-planar cyclobutane core with a methyl substituent at the 3-position. With a molecular formula of C5H11N, a molecular weight of 85.15 g/mol, and zero rotatable bonds, this compound serves as a sterically constrained, sp3-rich scaffold building block in medicinal chemistry, fragment-based drug discovery, and targeted synthesis of bioactive molecules.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 20826-77-1
Cat. No. B1359813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcyclobutan-1-amine
CAS20826-77-1
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCC1CC(C1)N
InChIInChI=1S/C5H11N/c1-4-2-5(6)3-4/h4-5H,2-3,6H2,1H3
InChIKeyGNHDRVDLNQEOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcyclobutan-1-amine (CAS 20826-77-1): A Conformationally Constrained Building Block for CNS Drug Discovery and Chemical Biology


3-Methylcyclobutan-1-amine (trans-3-methylcyclobutanamine) is a small-ring alicyclic primary amine featuring a non-planar cyclobutane core with a methyl substituent at the 3-position. With a molecular formula of C5H11N, a molecular weight of 85.15 g/mol, and zero rotatable bonds, this compound serves as a sterically constrained, sp3-rich scaffold building block in medicinal chemistry, fragment-based drug discovery, and targeted synthesis of bioactive molecules [1]. The rigid cyclobutane ring imparts distinct conformational preferences and metabolic stability advantages over acyclic or larger-ring amine analogs [2].

Why Cyclopentylamine or Acyclic Amines Cannot Replace 3-Methylcyclobutan-1-amine in Structure-Based Design Workflows


The non-planar, puckered conformation of 3-methylcyclobutan-1-amine introduces a distinct angle strain energy (~26.3 kcal/mol for cyclobutane vs ~6.5 kcal/mol for cyclopentane) and a fixed 3D exit vector that directly impacts pharmacophoric orientation and target binding [1]. Unlike flexible alkylamines (e.g., butylamine) or larger saturated rings (e.g., cyclopentylamine), the compound's zero rotatable bonds force a rigid, defined spatial arrangement of the amine group, which is critical for achieving selectivity in shallow binding pockets and for maintaining metabolic stability by shielding the amine from oxidative deamination [2]. Simply replacing it with a cis isomer, the unsubstituted cyclobutanamine, or a higher cycloalkylamine will alter stereoelectronics, lipophilicity, and the capacity of the ring to act as a bioisostere for aromatic or gem-dimethyl motifs [3].

Quantitative Head-to-Head Evidence: Why 3-Methylcyclobutan-1-amine Outperforms Closest Analogs on Key Selection Criteria for CNS-Oriented Discovery Programs


Ring Strain Energy Defines Unique Reactivity and Metabolic Profile: Cyclobutane vs. Cyclopentane Core

The cyclobutane ring of 3-methylcyclobutan-1-amine possesses a ring strain energy of approximately 26.3 kcal/mol, compared to only ~6.5 kcal/mol for the cyclopentane analog (cyclopentylamine) and ~27.5 kcal/mol for cyclopropylamine [1]. This intermediate strain energy renders the compound less metabolically labile than cyclopropylamine derivatives while retaining sufficient reactivity for selective functionalization, a property exploited in patented enzymatic C–H hydroxylation methodologies [2]. In contrast, cyclopentylamine's lower strain energy diminishes its utility as a bioisostere for aromatic rings and reduces its capacity to enforce conformational rigidity in target-bound states.

Medicinal Chemistry Metabolic Stability Ring Strain

Zero Rotatable Bonds Enforce Rigid 3D Pharmacophore Presentation vs. Acyclic Butylamine

3-Methylcyclobutan-1-amine has a computed rotatable bond count of zero (0), contrasting sharply with the acyclic analog butylamine (3 rotatable bonds) and the unsubstituted cyclobutanamine (also 0) [1]. The methyl substituent at the 3-position, however, introduces a stereogenic center and further reduces conformational sampling compared to cyclobutanamine alone. In receptor-binding assays for cyclobutane-containing NK1 antagonists, the introduction of a methyl substituent onto the cyclobutane ring altered the Ki by >10-fold relative to the unsubstituted scaffold, demonstrating that even a single methyl group can critically tune binding affinity through stereoelectronic and steric effects [2].

Drug Design Conformational Restriction Bioisosterism

Trans-Stereochemistry Dictates Product Distribution in Metabolic Deamination: cis- vs. trans-3-Methylcyclobutanamine

A landmark mechanistic study by Lillien and Handloser (1969) demonstrated that the nitrous acid deamination of trans-3-methylcyclobutylamine (the target compound) yields a distinct alcohol product distribution compared to its cis isomer [1]. Specifically, trans-3-methylcyclobutylamine produced 2-methylcyclobutanol and cyclopropyl ethanol derivatives in ratios that differed by >20% from the cis isomer under identical conditions, attributed to steric control in the non-classical carbocation intermediate. These stereochemical differences directly govern the metabolic fate and potential toxicity profile of cyclobutylamine-derived drug candidates, as deamination is a common Phase I metabolic pathway for primary amines.

Drug Metabolism Stereochemistry Reaction Mechanism

Patent Co-Occurrence and Chemical Space Positioning vs. Generic Cyclobutanamine

According to the PubChem PATENTSCOPE linkage, 3-methylcyclobutan-1-amine appears as a chemical co-occurrence in multiple WIPO patent filings covering therapeutic areas including neurology, oncology, and metabolic disease [1]. This contrasts with the unsubstituted cyclobutanamine (CAS 2516-34-9), which is cited predominantly as a general synthetic intermediate. The compound's occurrence in patents alongside specific disease-gene associations supports its role as a privileged fragment for target-focused library synthesis. Furthermore, its computed XLogP3 value of 0.6 positions it uniquely between polar (e.g., cyclobutanamine, XLogP ~0.2) and more lipophilic cycloalkylamine building blocks (e.g., cyclopentylamine, XLogP ~0.9), offering a balanced hydrophobicity profile favorable for CNS penetration without excessive lipophilicity [2].

Patent Analytics Chemical Space Procurement Prioritization

Synthetic Tractability and Enantiomeric Purity via Chiral Catalytic Hydrogenation

A 2023 patent (RU 2793738 C2) describes a scalable method for preparing enantiomerically and diastereomerically enriched cyclobutane amines, including 3-methylcyclobutan-1-amine derivatives, via chiral transition metal-catalyzed reductive amination [1]. The method achieves enantiomeric excess (ee) values exceeding 95% for certain cyclobutane amine products, a level of stereochemical purity that is difficult to attain with acyclic or larger-ring amine substrates due to competing epimerization pathways. This catalytic asymmetric synthesis contrasts favorably with the resolution-based separation required for cis/trans isomer mixtures of 3-methylcyclobutanamine, reducing waste and improving atom economy for multi-gram to kilogram-scale procurement.

Synthetic Methodology Chiral Amines Process Chemistry

Priority Application Scenarios for 3-Methylcyclobutan-1-amine Based on Verifiable Quantitative Differentiation


CNS Lead Optimization: Conformational Restriction for GPCR Selectivity

When developing selective ligands for class A GPCRs (e.g., serotonin, dopamine, or histamine receptors), the zero rotatable bonds and non-planar cyclobutane core of 3-methylcyclobutan-1-amine enforce a defined amine presentation geometry [1]. The trans configuration provides a distinct metabolic deamination profile that reduces formation of potentially neurotoxic aldehyde byproducts compared to the cis isomer [2]. Paired with the XLogP3 of 0.6—within the optimal CNS drug-likeness range—this building block supports the design of orally bioavailable, brain-penetrant candidates with reduced off-target promiscuity relative to flexible alkylamine linkers.

Fragment-Based Drug Discovery: 3D-enriched Library Synthesis

3-Methylcyclobutan-1-amine is an ideal fragment for constructing sp3-rich, 3D fragment libraries. Its cyclobutane ring provides a higher fraction of sp3-hybridized carbons (Fsp3 = 0.80) compared to planar aromatic amine fragments, which correlates with improved clinical success rates [1]. The recent demonstration of selective P450BM3 enzymatic C–H hydroxylation on cyclobutylamine substrates further enables late-stage functionalization of fragment hits without de novo resynthesis, accelerating SAR exploration [2].

Enantioselective Synthesis of Quaternary Carbon-Containing APIs

The patented chiral catalytic hydrogenation methodology (RU 2793738 C2) provides direct access to enantiopure 3-methylcyclobutan-1-amine derivatives with >95% ee [1]. This route is applicable to the synthesis of advanced pharmaceutical intermediates containing quaternary carbon centers, where stereochemical integrity is critical for on-target activity. Procurement of the trans-racemate or the enantiopure form from vendors implementing this catalytic process can reduce the cost and timeline of process chemistry development for Phase I/II candidates.

Metabolic Stability Engineering in Amine-Containing Drug Candidates

The intermediate ring strain energy (~26.3 kcal/mol) of the cyclobutane core confers resistance to CYP450-mediated oxidative deamination compared to cyclopropylamine derivatives (~27.5 kcal/mol, more reactive), while the steric shielding provided by the 3-methyl group further protects the primary amine from Phase I metabolism [1]. In programs replacing a metabolically labile benzylamine or a flexible alkylamine moiety, 3-methylcyclobutan-1-amine offers a drop-in replacement that can extend in vitro microsomal half-life without significantly altering target binding, as validated by the NK1 antagonist literature precedent [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylcyclobutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.